
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)-: is a chemical compound belonging to the class of dibenzodiazepines This compound is characterized by its complex structure, which includes a dibenzo[b,e][1,4]diazepine core with a 10,11-dihydro substitution and a 3-(dimethylamino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- typically involves the following steps:
Formation of the Dibenzodiazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as ortho-substituted benzylamines and ortho-substituted benzaldehydes.
Reduction: The dibenzodiazepine core is then subjected to reduction reactions to introduce the 10,11-dihydro substitution. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The final step involves the introduction of the 3-(dimethylamino)propyl group through nucleophilic substitution reactions. This can be achieved using reagents such as 3-(dimethylamino)propyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can further modify the compound, often using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products:
Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.
Reduced Derivatives: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents at the dimethylamino group.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds.
Biology: In biological research, it is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is investigated for its potential pharmacological activities, including anti-cancer and anti-inflammatory properties.
Industry: In the industrial sector, the compound is used in the synthesis of fine chemicals and pharmaceuticals. It serves as an intermediate in the production of various active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. It may also interact with nucleic acids, affecting gene expression and cellular processes. The exact pathways and molecular targets are subject to ongoing research, with studies focusing on its potential therapeutic effects and underlying mechanisms.
Comparison with Similar Compounds
5H-DIBENZO(b,e)(1,4)DIAZEPINE: A structurally related compound without the 10,11-dihydro substitution.
10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A similar compound lacking the 3-(dimethylamino)propyl group.
5-METHYL-10,11-DIHYDRO-5H-DIBENZO(b,e)(1,4)DIAZEPINE: A derivative with a methyl group substitution.
Uniqueness: The uniqueness of 5H-DIBENZO(b,e)(1,4)DIAZEPINE, 10,11-DIHYDRO-5-(3-(DIMETHYLAMINO)PROPYL)- lies in its specific structural features, including the 10,11-dihydro substitution and the 3-(dimethylamino)propyl group. These modifications confer distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2204-53-7 |
|---|---|
Molecular Formula |
C18H23N3 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1,4]benzodiazepin-11-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H23N3/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19-16-9-4-6-11-18(16)21/h3-6,8-11,19H,7,12-14H2,1-2H3 |
InChI Key |
ZUMKGEDSJKWRFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CNC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



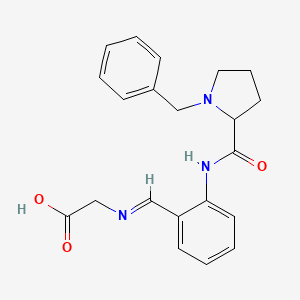
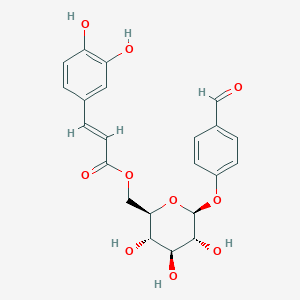
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
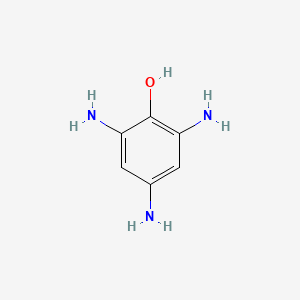
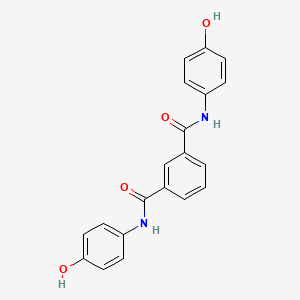
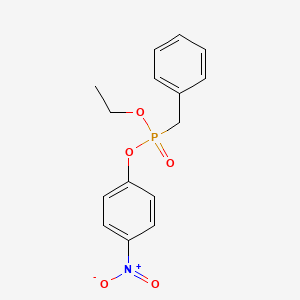
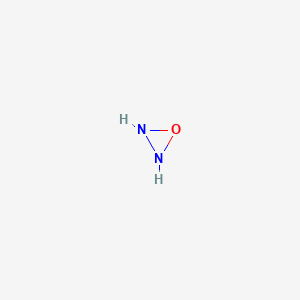
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)


